MFCD04065552
Description
However, based on the structural and functional comparison frameworks outlined in the evidence, such compounds are typically characterized by their molecular formula, physicochemical properties (e.g., solubility, bioavailability), and applications in industrial or pharmaceutical contexts. For instance, analogous compounds in the evidence (e.g., CAS 53052-06-5, CAS 56469-02-4) share features like molecular weight, absorption spectra, and synthetic pathways, which may provide indirect insights into MFCD04065552's profile .
Properties
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-16-7-6-10-20(17(16)2)27-22(19-11-13-24-14-12-19)25-26-23(27)29-15-21(28)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAQADJJSXBASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD04065552 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
MFCD04065552 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents and temperatures.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
MFCD04065552 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand cellular processes and interactions.
Industry: this compound is used in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD04065552 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its concentration and the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on MFCD04065552 is absent, the evidence provides methodologies and examples for comparing structurally or functionally similar compounds. Below is a comparative analysis based on common parameters observed in the evidence:
Table 1: Hypothetical Comparison of this compound with Structurally Similar Compounds
Key Findings:
Structural Similarity: Compounds like CAS 53052-06-5 and CAS 56469-02-4 share heterocyclic frameworks (e.g., pyridine or isoquinoline moieties), which are critical for their biological activity or material applications. This compound may exhibit similar structural motifs .
Functional Properties :
- Solubility : High aqueous solubility is common among analogs (e.g., CAS 53052-06-5), facilitating pharmaceutical formulation .
- Synthetic Accessibility : Yield optimization often depends on catalysts (e.g., Pd-based catalysts in CAS 421553-62-0) or solvent systems (e.g., THF/water mixtures) .
Safety Profiles : Many analogs (e.g., CAS 1761-61-1) carry moderate hazard warnings (e.g., H315-H319 for skin/eye irritation), suggesting this compound may require similar handling precautions .
Methodological Framework for Comparison (Based on Evidence)
- Structural Analysis : Tools like PubChem and MDL databases categorize compounds by functional groups and ring systems. For example, CAS 177760-04-2 and its analogs are classified by imidazole derivatives, guiding similarity assessments .
- Property Prediction : Parameters such as LogP (lipophilicity) and TPSA (polar surface area) are calculated using software like SwissADME, as seen in CAS 1046861-20-4’s profile .
- Experimental Validation : Comparative studies often use LC-MS, NMR, and HPLC (referenced in and ) to confirm purity and functional equivalence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
